methyl1-(prop-2-yn-1-yl)-1H-pyrazole-4-carboxylate
Description
Methyl 1-(prop-2-yn-1-yl)-1H-pyrazole-4-carboxylate is a pyrazole-based heterocyclic compound characterized by a propargyl (prop-2-yn-1-yl) substituent at the N1 position and a methyl ester group at the C4 position. The propargyl group introduces alkyne functionality, which enhances reactivity in click chemistry and cross-coupling reactions, while the ester moiety provides versatility for further derivatization .
Properties
Molecular Formula |
C8H8N2O2 |
|---|---|
Molecular Weight |
164.16 g/mol |
IUPAC Name |
methyl 1-prop-2-ynylpyrazole-4-carboxylate |
InChI |
InChI=1S/C8H8N2O2/c1-3-4-10-6-7(5-9-10)8(11)12-2/h1,5-6H,4H2,2H3 |
InChI Key |
PMHJYOSVWCPQQJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN(N=C1)CC#C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The preparation of methyl 1-(prop-2-yn-1-yl)-1H-pyrazole-4-carboxylate typically involves two main stages:
- Synthesis of the methyl 1H-pyrazole-4-carboxylate core.
- N-alkylation of the pyrazole nitrogen with a propargyl (prop-2-yn-1-yl) group.
These steps are commonly performed sequentially, with careful control of reaction conditions to maximize yield and purity.
Preparation of Methyl 1H-pyrazole-4-carboxylate
This intermediate is commonly synthesized by esterification of pyrazole-4-carboxylic acid using acidic methanol solutions.
- Pyrazole-4-carboxylic acid is dissolved in methanol.
- Acid catalysts such as sulfuric acid or hydrogen chloride gas dissolved in methanol are added.
- The reaction mixture is stirred at low temperature (0–10 °C) initially, then refluxed at around 70–80 °C for 2 to 16 hours.
- After completion, the reaction mixture is neutralized with sodium bicarbonate or sodium methylate.
- The product is extracted with organic solvents (ethyl acetate or ether), dried, and concentrated.
Yields and conditions from literature:
| Yield (%) | Catalyst | Solvent | Temperature | Time | Notes |
|---|---|---|---|---|---|
| 79.6 | Hydrogen chloride | Methanol/water | 0 °C to RT | Overnight | Extraction with ether, drying with MgSO4 |
| 93.3 | Sulfuric acid | Methanol | 0–80 °C | 16 hours | Neutralization with NaHCO3, white solid |
| 78 | Sulfuric acid | Methanol | 70 °C | 20 hours | pH adjusted to ~6, extraction with EtOAc |
| 71.1 | Caesium carbonate* | DMF | 20 °C | 4 hours | For further alkylation step precursor |
(*Note: This entry refers to alkylation step conditions but includes methyl 1H-pyrazole-4-carboxylate as starting material)
These methods are well-established and provide high-purity methyl 1H-pyrazole-4-carboxylate, confirmed by NMR and LC-MS analyses.
N-Alkylation to Form Methyl 1-(prop-2-yn-1-yl)-1H-pyrazole-4-carboxylate
The key step is the selective alkylation of the pyrazole nitrogen with propargyl halides (typically propargyl bromide or iodide). This reaction is generally performed under basic conditions to deprotonate the pyrazole nitrogen and facilitate nucleophilic substitution.
- Methyl 1H-pyrazole-4-carboxylate is dissolved in an aprotic polar solvent such as N,N-dimethylformamide (DMF).
- A base such as potassium carbonate or cesium carbonate is added to deprotonate the pyrazole nitrogen.
- Propargyl bromide or iodide (1.2–1.5 equivalents) is added dropwise.
- The reaction mixture is stirred at ambient temperature or slightly elevated temperature (20–60 °C) for several hours (typically 4–24 hours).
- The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Upon completion, the mixture is diluted with ethyl acetate and washed with water and brine.
- The organic layer is dried over sodium sulfate, filtered, and concentrated.
- Purification is usually performed by silica gel chromatography.
Representative reaction conditions and yields:
| Reagents and Conditions | Yield (%) | Notes |
|---|---|---|
| Methyl 1H-pyrazole-4-carboxylate, propargyl bromide, K2CO3, DMF, 60 °C, 12 h | 70–80 | High selectivity, monitored by TLC |
| Methyl 1H-pyrazole-4-carboxylate, propargyl iodide, Cs2CO3, DMF, RT, 4 h | ~71 | Purified by silica gel chromatography |
The use of phase-transfer catalysts or polar aprotic solvents improves the alkylation efficiency and reduces side reactions such as O-alkylation or multiple substitutions.
Alternative Synthetic Routes and Catalytic Methods
Some literature sources describe Suzuki coupling or palladium-catalyzed cross-coupling reactions for functionalizing pyrazole derivatives, but these are more applicable to aryl substitutions rather than N-alkylation with propargyl groups.
Additionally, acid-mediated esterification and ring closure reactions have been reported for related pyrazole esters, but direct alkylation remains the preferred method for introducing the propargyl substituent.
Summary Table of Preparation Methods
| Step | Method/Conditions | Key Reagents | Yield (%) | Notes |
|---|---|---|---|---|
| Esterification | Pyrazole-4-carboxylic acid + H2SO4 in MeOH, reflux 16 h | Sulfuric acid, methanol | 78–93 | High purity, white solid |
| Esterification | Pyrazole-4-carboxylic acid + HCl in MeOH, 0 °C to RT | HCl in methanol | 79.6 | Extraction with ether |
| N-Alkylation (propargylation) | Methyl 1H-pyrazole-4-carboxylate + propargyl bromide, K2CO3, DMF, 60 °C | Propargyl bromide, potassium carbonate | 70–80 | Monitored by TLC/LC-MS |
| N-Alkylation (propargylation) | Methyl 1H-pyrazole-4-carboxylate + propargyl iodide, Cs2CO3, DMF, RT | Propargyl iodide, cesium carbonate | ~71 | Purification by chromatography |
Analytical and Characterization Data
- Nuclear Magnetic Resonance (NMR): Characteristic singlets for methyl ester protons (~3.8–3.9 ppm) and pyrazole ring protons (~8.0 ppm). The propargyl methylene protons appear as distinct signals around 4.5–5.0 ppm with alkyne proton near 2.5 ppm.
- Mass Spectrometry (LC-MS): Molecular ion peak consistent with $$ \mathrm{C}8\mathrm{H}8\mathrm{N}2\mathrm{O}2 $$ (molecular weight 164.16 g/mol).
- Purity: Typically >95% by HPLC after purification.
Chemical Reactions Analysis
Propargyl Group Reactivity
The propargyl (-C≡C-CH2-) group enables diverse transformations:
Click Chemistry (Azide-Alkyne Cycloaddition)
The terminal alkyne undergoes copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles. For example:
Reaction:
Conditions:
-
Catalyst: CuSO₄·5H₂O + Sodium ascorbate
-
Solvent: H₂O/t-BuOH (1:1)
-
Temperature: 25°C
Outcome: Regioselective formation of 1,4-disubstituted triazoles .
Sonogashira Coupling
The alkyne can participate in palladium-catalyzed cross-couplings with aryl/vinyl halides:
Reaction:
Conditions:
Ester Group Transformations
The methyl ester at the 4-position is susceptible to hydrolysis, aminolysis, or transesterification:
Hydrolysis to Carboxylic Acid
Reaction:
Conditions:
Aminolysis to Amides
Reaction:
Conditions:
Pyrazole Ring Functionalization
The pyrazole nitrogen and carbon centers participate in electrophilic substitution or coordination:
N-Alkylation
The N-1 propargyl group can undergo further alkylation:
Reaction:
Conditions:
Electrophilic Substitution at C-5
The electron-rich C-5 position undergoes nitration or halogenation:
Reaction:
Conditions:
Cyclization Reactions
The propargyl and ester groups enable cyclization to fused heterocycles:
Intramolecular Cyclization
Under basic conditions, the alkyne and ester may form a fused pyran or pyridine:
Reaction:
Conditions:
Critical Analysis and Research Gaps
While analogous reactions are well-documented for pyrazole esters , specific data for methyl 1-(prop-2-yn-1-yl)-1H-pyrazole-4-carboxylate remain sparse. Key areas for experimental validation include:
-
Stereoselectivity in CuAAC reactions with bulky azides.
-
Stability of the propargyl group under strong acidic/basic hydrolysis.
-
Catalyst optimization for cross-couplings to minimize side reactions.
Scientific Research Applications
Methyl 1-(prop-2-yn-1-yl)-1H-pyrazole-4-carboxylate is a pyrazole derivative with applications in organic synthesis and medicinal chemistry. Pyrazole derivatives have been identified as influential scaffolds attracting researchers in medicinal chemistry . The presence of a pyrazole ring and a prop-2-yn-1-yl group in its structure contributes to the compound's chemical reactivity and potential biological activities.
Scientific Research Applications
- Organic Synthesis: Methyl 1-(prop-2-yn-1-yl)-1H-pyrazole-4-carboxylate serves as a building block in synthesizing complex molecules, especially in developing heterocyclic compounds. It can be used as a starting material or intermediate in various chemical reactions.
- Pharmaceutical and Biological Research: Propargylamine derivatives, which share structural similarities with methyl 1-(prop-2-yn-1-yl)-1H-pyrazole-4-carboxylate, are investigated for their neuroprotective properties, indicating potential applications in treating neurodegenerative diseases like Parkinson's and Alzheimer's.
- Agricultural Science: Derivatives of propargylamine are used as inhibitors of ammonia monooxygenase, which is important for retaining ammonium and suppressing nitrate and nitrous oxide production in soils.
Biological Activities and Interactions
Research is ongoing into the interactions of methyl 1-(prop-2-yn-1-yl)-1H-pyrazole-4-carboxylate with biological macromolecules. The compound's structure enables it to form hydrogen bonds and π–π interactions with various targets, influencing their biological functions. Understanding these interactions is crucial for assessing its therapeutic potential and safety profile.
Related Compounds
Other pyrazole derivatives have demonstrated diverse biological activities:
Mechanism of Action
The mechanism of action of methyl 1-(prop-2-yn-1-yl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use. Detailed studies are required to elucidate the precise mechanisms involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazole Carboxylates
The following table compares methyl 1-(prop-2-yn-1-yl)-1H-pyrazole-4-carboxylate with analogous compounds in terms of structure, synthesis, and biological activity:
Key Structural and Functional Differences:
Substituent Effects on Reactivity :
- The propargyl group in the target compound enables participation in Huisgen cycloaddition (click chemistry), unlike the hydroxyl or aryl groups in GeGe3 or pyridinyl derivatives .
- Electron-Withdrawing Groups (EWGs) : The trifluoromethyl (CF₃) group in ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate enhances metabolic stability and lipophilicity compared to the methyl ester .
Synthetic Accessibility: The one-pot synthesis of quinoxaline-linked pyrazoles (e.g., ) is scalable and cost-effective, whereas ruthenium-catalyzed decarboxylative methods (e.g., ) require specialized catalysts.
Biological Activity: GeGe3’s anti-angiogenic activity is attributed to its ureido and hydroxypentyl substituents, which are absent in the target compound . Quinoxaline derivatives exhibit broader antimicrobial activity due to their fused heterocyclic systems .
Biological Activity
Methyl 1-(prop-2-yn-1-yl)-1H-pyrazole-4-carboxylate is a compound belonging to the pyrazole class, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
Overview of Pyrazole Derivatives
Pyrazoles are recognized as privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. These include antibacterial , anticancer , anti-inflammatory , antioxidant , and analgesic properties, among others. The structural diversity of pyrazoles allows for modifications that can enhance their therapeutic potential .
Anticancer Activity
Methyl 1-(prop-2-yn-1-yl)-1H-pyrazole-4-carboxylate has been investigated for its anticancer properties. Studies have shown that various pyrazole derivatives exhibit significant antiproliferative effects against different cancer cell lines. For instance, certain pyrazole derivatives have demonstrated IC50 values as low as 0.08 µM against breast cancer cells (MCF-7) and comparable efficacy to established anticancer agents like erlotinib .
Antimicrobial Properties
The compound has also shown promising antimicrobial activity. In vitro studies indicate that pyrazole derivatives can inhibit the growth of various pathogens, including bacteria and fungi. For example, some derivatives displayed minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus .
Anti-inflammatory Effects
The anti-inflammatory potential of methyl 1-(prop-2-yn-1-yl)-1H-pyrazole-4-carboxylate is notable, with studies indicating that it can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. Pyrazoles have been shown to exhibit superior anti-inflammatory activity compared to standard drugs like diclofenac .
The mechanisms through which methyl 1-(prop-2-yn-1-yl)-1H-pyrazole-4-carboxylate exerts its biological effects are multifaceted:
- Enzyme Inhibition : Many pyrazoles act as inhibitors of key enzymes such as monoamine oxidases and COX enzymes, reducing the production of inflammatory mediators.
- Cell Cycle Arrest : Some derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.
- Antioxidant Activity : The compound's structure allows it to scavenge free radicals, thus reducing oxidative stress and cellular damage.
Case Studies
Several case studies have underscored the efficacy of methyl 1-(prop-2-yn-1-yl)-1H-pyrazole-4-carboxylate:
Q & A
Q. What are the standard synthetic routes for methyl 1-(prop-2-yn-1-yl)-1H-pyrazole-4-carboxylate, and how can reaction conditions be optimized?
Methodological Answer: The compound is typically synthesized via cyclocondensation reactions. For example, pyrazole derivatives are often prepared by reacting β-ketoesters (e.g., methyl acetoacetate) with hydrazines or substituted hydrazines. A common approach involves:
Cyclocondensation : Reacting methyl acetoacetate with propargyl hydrazine in the presence of a base (e.g., K₂CO₃) to form the pyrazole core.
Esterification : Introducing the carboxylate group via esterification under acidic or basic conditions.
Optimization Tips :
Q. What spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer: Key techniques include:
NMR Spectroscopy :
- ¹H/¹³C NMR : Assign peaks to confirm the pyrazole ring, propargyl substituent, and ester group. For example:
- Propargyl protons: δ 2.5–3.0 ppm (triplet, J = 2.5 Hz).
- Pyrazole ring protons: δ 7.5–8.5 ppm (singlet for C-H) .
IR Spectroscopy :
X-ray Crystallography : Resolves crystal packing and confirms stereochemistry (e.g., torsion angles of the propargyl group) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods due to potential irritancy of propargyl groups.
- Storage : Store in airtight containers at –20°C to prevent degradation .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity and electronic properties of this compound?
Methodological Answer: Density Functional Theory (DFT) calculations are used to:
Electrostatic Potential Mapping : Identify nucleophilic/electrophilic sites (e.g., propargyl terminal for click chemistry).
Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps to predict charge-transfer interactions. For pyrazole derivatives, gaps ~4–5 eV suggest moderate reactivity .
Reaction Pathway Simulation : Model cycloaddition reactions (e.g., with azides) to optimize regioselectivity .
Q. What strategies resolve contradictions in reported biological activity data for pyrazole-4-carboxylate derivatives?
Methodological Answer:
Dose-Response Studies : Test across a wide concentration range (nM–μM) to identify true efficacy vs. cytotoxicity.
Structural Analog Comparison : Compare substituent effects (e.g., propargyl vs. benzyl groups) on activity.
Target Validation : Use knock-out models or siRNA to confirm receptor binding specificity .
Q. How can this compound be utilized in designing hybrid molecules (e.g., triazole-pyrazole hybrids) for material science applications?
Methodological Answer:
Click Chemistry : React the propargyl group with azides (e.g., 3-azidopyridines) to form 1,2,3-triazoles.
- Conditions : Cu(I) catalysis, 50°C, 24 hours.
Photophysical Tuning : Introduce electron-withdrawing groups (e.g., –NO₂) to modify fluorescence properties.
Coordination Chemistry : Use the pyrazole N-atoms to bind metal ions (e.g., Ru or Ir) for OLED applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
